1,2-Difluoro-3-nitrobenzene
Overview
Description
1,2-Difluoro-3-nitrobenzene is a chemical compound that is part of the family of nitrobenzene derivatives. It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. The specific positions of these substituents on the benzene ring define its unique chemical behavior and properties.
Synthesis Analysis
The synthesis of fluorinated nitrobenzene derivatives often involves the substitution of hydrogen atoms in the benzene ring with fluorine atoms and nitro groups. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Although not directly related to 1,2-difluoro-3-nitrobenzene, this method indicates the potential synthetic routes that could be adapted for its synthesis, such as nitration and halogen exchange reactions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of 1,2-difluorobenzene was investigated using NMR spectroscopy in nematic solvents, revealing a small anisotropy in the indirect coupling between the fluorine nuclei . Similarly, the structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . These studies provide insights into the molecular geometry of fluorinated benzene derivatives, which can be extrapolated to understand the structure of 1,2-difluoro-3-nitrobenzene.
Chemical Reactions Analysis
The reactivity of difluoronitrobenzene compounds is influenced by the electron-withdrawing effects of both the fluorine atoms and the nitro group. For example, reactions of 4,5-difluoro-1,2-dinitrobenzene with amines demonstrated that the fluorine atoms were displaced in preference to the nitro groups . This suggests that in 1,2-difluoro-3-nitrobenzene, similar reactivity patterns could be expected, with nucleophilic substitution reactions likely to occur at the fluorine positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-difluoro-3-nitrobenzene can be inferred from related compounds. The presence of fluorine and nitro groups typically increases the density and affects the melting and boiling points of the compound. For example, the crystal and molecular structures of various trinitrobenzene derivatives have been determined, providing data on their densities and crystal packing . The electronic properties, such as redox behavior, can also be significant, as seen in the electrochemical measurements carried out on fluorinated phosphine derivatives .
Scientific Research Applications
Photophysics and Photochemistry Insights
1,2-Difluoro-3-nitrobenzene's photophysics and photochemistry have been a subject of interest. A CASPT2//CASSCF study on nitrobenzene revealed complex decay paths after UV absorption, highlighting the importance of this compound in studying photochemical reactions and molecular photophysics (Giussani & Worth, 2017).
Environmental Pollution Reduction
The compound is relevant in environmental studies, especially in pollution reduction. Research on the reduction of nitrobenzene in wastewater using zerovalent iron demonstrated effective degradation methods, indicating potential applications in industrial wastewater treatment (Mantha, Taylor, Biswas, & Bewtra, 2001).
Luminescent Properties
1,2-Difluoro-3-nitrobenzene's derivatives show promising results in luminescence studies. A study on lanthanide metal-organic frameworks (Ln(III)-MOFs) containing nitrobenzene derivatives displayed slow magnetic relaxation and luminescence properties, which are significant for sensing applications (Gao et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural investigation of electron-rich nitroaromatics, including derivatives of 1,2-difluoro-3-nitrobenzene, have been explored. This research provides insight into the structural dynamics of nitrobenzene derivatives, useful in materials science and organic chemistry (White et al., 2019).
Palladium-Catalyzed Reactions
In organic synthesis, palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives, including 1,2-difluoro-3-nitrobenzene, offers a synthetic route to polyfluorinated 2-arylnitrobenzene systems. This research has implications in developing new synthetic methods in organic chemistry (Cargill et al., 2010).
Safety And Hazards
1,2-Difluoro-3-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1,2-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJRPBFPLESEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219240 | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-3-nitrobenzene | |
CAS RN |
6921-22-8 | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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